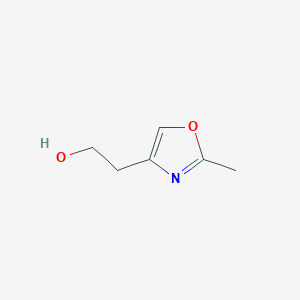

2-Methyl-4-oxazoleethanol

Description

Overview of Heterocyclic Compounds with Oxazole (B20620) Core Structures

Heterocyclic compounds are a cornerstone of organic and medicinal chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. ijpsonline.com Among these, the oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, is of particular importance. nih.gov This structural motif is a component of numerous naturally occurring and synthetic molecules with a wide range of biological activities. bohrium.com The arrangement of the heteroatoms in the 1,3-position imparts unique electronic properties and reactivity to the oxazole ring system.

The oxazole scaffold is considered a "pharmacophore," a molecular feature that is responsible for a drug's pharmacological activity. tandfonline.com Its derivatives are known to interact with a variety of enzymes and receptors in biological systems through non-covalent interactions. tandfonline.com This has led to the development of a multitude of oxazole-containing compounds with applications in medicine and materials science. ijpsonline.com

Historical Context of Oxazole Synthesis and Applications

The first synthesis of an oxazole derivative was reported in the late 19th century, and since then, numerous methods for constructing this heterocyclic ring have been developed. These synthetic strategies are crucial for accessing novel oxazole derivatives for research and development. ijpsonline.com Oxazole and its derivatives have been investigated for a wide array of therapeutic applications, including as antibacterial, antifungal, anticancer, anti-inflammatory, and antitubercular agents. bohrium.comrasayanjournal.co.injrespharm.com

Structural Peculiarities and Research Interest in 2-Methyl-4-oxazoleethanol

This compound, with the chemical formula C6H9NO2, is a specific derivative of the oxazole family. Its structure is characterized by a methyl group at the 2-position and an ethanol (B145695) substituent at the 4-position of the oxazole ring. The presence and position of these substituents are key to its chemical identity and are expected to influence its physical and chemical properties, as well as its biological activity.

The methyl group at the 2-position can influence the electronic environment of the ring, while the ethanol group at the 4-position introduces a hydroxyl functional group, which can participate in hydrogen bonding and serve as a site for further chemical modification. The specific arrangement of these substituents in this compound makes it a subject of interest for researchers exploring structure-activity relationships within the oxazole class of compounds. While extensive research on this specific molecule is not widely published, its structural components suggest potential applications in areas where other substituted oxazoles have shown promise, such as in the development of novel therapeutic agents or as a building block in the synthesis of more complex molecules. researchgate.netnih.gov

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound and its analogs is driven by the desire to expand the chemical space around the oxazole core. The primary objectives of such research would include the development of efficient and selective synthetic routes to this and related compounds. General methods for the synthesis of 2,4-disubstituted oxazoles are known and could likely be adapted for the specific synthesis of this compound. researchgate.netnih.govacs.orgorganic-chemistry.orgingentaconnect.com

Furthermore, a key objective would be to investigate the biological activity of this compound. Given that other 2,4-disubstituted oxazoles have shown a range of biological effects, it is of academic interest to determine if this compound exhibits similar or novel properties. foodb.cafoodb.ca Research would also focus on understanding how the specific combination of the methyl and ethanol substituents at the 2- and 4-positions, respectively, modulates the compound's physicochemical properties and its interactions with biological targets.

Physicochemical Properties of Related 2,4-Disubstituted Oxazoles

While specific experimental data for this compound is scarce, the following table presents predicted and experimental data for structurally related 2,4-disubstituted oxazoles to provide context.

| Property | 4-Ethyl-2-methyloxazole foodb.ca | 4-Butyl-2-methyloxazole foodb.ca |

| Molecular Formula | C6H9NO | C8H13NO |

| Water Solubility | 15.4 g/L (predicted) | 1.09 g/L (predicted) |

| logP (Octanol/Water Partition Coefficient) | 1.67 (predicted) | 2.97 (predicted) |

| Polar Surface Area | 26.03 Ų (predicted) | 26.03 Ų (predicted) |

| Rotatable Bond Count | 1 | 3 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Hydrogen Bond Donor Count | 0 | 0 |

Synthesis of Substituted Oxazoles

The synthesis of substituted oxazoles is a well-established area of organic chemistry. A variety of methods have been developed to construct the oxazole ring with different substitution patterns. For 2,4-disubstituted oxazoles, a common strategy involves the reaction of an α-haloketone with an amide. More recent methods include palladium/copper-catalyzed direct arylation reactions and Brønsted acid-catalyzed cyclizations of α-diazoketones with amides. researchgate.netacs.org These methods offer versatile and efficient routes to a wide range of oxazole derivatives.

Research Findings on Related Oxazole Derivatives

Research on substituted oxazole derivatives has revealed a wealth of information about their potential applications. For instance, certain 2,4-disubstituted oxazoles have been identified in foods and may serve as biomarkers for consumption. foodb.cafoodb.ca In the field of medicinal chemistry, 2-methyl-4,5-disubstituted oxazoles have been synthesized and evaluated as potent antitubulin agents for cancer therapy. researchgate.netnih.gov The biological activity of oxazole derivatives is highly dependent on the nature and position of the substituents on the oxazole ring. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

2-(2-methyl-1,3-oxazol-4-yl)ethanol |

InChI |

InChI=1S/C6H9NO2/c1-5-7-6(2-3-8)4-9-5/h4,8H,2-3H2,1H3 |

InChI Key |

GYPSCEHIZAZIPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CO1)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Methyl 4 Oxazoleethanol

Classical Approaches to Oxazole (B20620) Ring Formation and Functionalization

Traditional methods for synthesizing the oxazole nucleus are well-documented and provide a foundational understanding for creating substituted oxazoles like 2-Methyl-4-oxazoleethanol. These approaches typically involve the formation of the heterocyclic ring from acyclic precursors, followed by modifications to introduce the desired substituents.

Cyclocondensation Reactions in Oxazole Synthesis

Cyclocondensation reactions are a cornerstone of oxazole synthesis, involving the formation of the ring through the reaction of two or more molecules with the elimination of a small molecule, such as water. Several named reactions are central to this approach.

The Robinson-Gabriel synthesis is a widely used method that involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.comwikipedia.org This process is often promoted by dehydrating agents like sulfuric acid or phosphorus pentoxide. mdpi.comacs.org For the synthesis of a 2-methyl substituted oxazole, an N-acetylamino ketone precursor would be required.

Another classical method is the Fischer oxazole synthesis , which utilizes cyanohydrins and aldehydes to form 2,5-disubstituted oxazoles. ijpsonline.comijpsonline.com This reaction proceeds under mild conditions, typically in the presence of anhydrous hydrochloric acid. ijpsonline.comijpsonline.com

The Bredereck reaction , involving the reaction of α-haloketones with formamide (B127407) or other amides, provides a route to 2,4-disubstituted oxazoles. chemeurope.comijpsonline.com This method is noted for being an efficient and economical process. ijpsonline.com

The Van Leusen synthesis offers a pathway to 5-substituted oxazoles by reacting aldehydes with tosylmethyl isocyanide (TosMIC) under basic conditions. ijpsonline.com

These classical methods, while effective, can sometimes require harsh reaction conditions and may have limitations regarding the tolerated functional groups. acs.org

Derivatization of Pre-formed Oxazole Rings

Once the oxazole ring is formed, the introduction or modification of substituents is a key step. The reactivity of the oxazole ring dictates the strategies for derivatization.

Electrophilic Aromatic Substitution: This type of reaction typically occurs at the C5 position of the oxazole ring and often requires the presence of activating groups. wikipedia.orgchemeurope.com

Nucleophilic Aromatic Substitution: This is more likely to occur at the C2 position, especially if a good leaving group is present. pharmaguideline.comchemeurope.com The presence of electron-withdrawing groups at C4 can facilitate nucleophilic attack at the C2-position. pharmaguideline.com

Metallation: Deprotonation of the oxazole ring, often at the C2 position, can be achieved using strong bases like organolithium reagents. wikipedia.org This creates a nucleophilic center that can react with various electrophiles to introduce substituents.

Functional Group Interconversion: A common strategy involves synthesizing an oxazole with a functional group that can be chemically converted to the desired substituent. For instance, a documented synthesis of a related compound, 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol, was achieved by the reduction of the corresponding methyl ester, methyl 5-methyl-2-phenyl-4-oxazoleacetate, using lithium aluminum hydride. prepchem.com A similar strategy could be envisioned for this compound, starting from a suitable oxazole ester.

Modern and Green Synthesis Techniques

In recent years, there has been a significant shift towards developing more efficient, sustainable, and environmentally friendly synthetic methods. ijpsonline.com This includes the use of catalysts, alternative energy sources, and greener reaction media.

Catalytic Methods for Efficient this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

Palladium and Copper Catalysis: Palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed for the synthesis of substituted oxazoles. ijpsonline.com For instance, direct arylation of the oxazole ring at the C2 or C5 position can be achieved with high regioselectivity using palladium catalysts with specific phosphine (B1218219) ligands. organic-chemistry.org

Copper(II) Triflate: This catalyst has been used in the synthesis of 2,4-disubstituted oxazole derivatives from diazoketones and amides. tandfonline.com

Iodine(III)-Mediated Reactions: Highly substituted oxazoles can be synthesized in a single step from ketones and nitriles using iodosobenzene (B1197198) in the presence of a Brønsted acid under mild conditions. mdpi.com

Niobic Acid Catalysts: These solid acid catalysts have shown high activity in solvent-free hydroxyalkylation/alkylation reactions, which could be relevant for introducing the ethanol (B145695) group onto the oxazole ring. rsc.org

Below is a table summarizing some catalytic methods for oxazole synthesis:

| Catalyst System | Reactants | Product Type | Reference |

| Palladium/Copper | Aryl Bromide, 4-Aryl/Alkyl Oxazole | 2,4-Disubstituted Oxazole | tandfonline.com |

| Nickel Catalyst | Carboxylic Acid, Amino Acid, Boronic Acid | 2,4,5-Trisubstituted Oxazole | ijpsonline.comtandfonline.com |

| Copper(II) Triflate | Diazoketones, Amides | 2,4-Disubstituted Oxazole | tandfonline.com |

| Iodosobenzene/TfOH | Ketones, Nitriles | Substituted Oxazoles | mdpi.com |

| Niobic Acid | 2-Methylfuran, Biomass-derived compounds | Fuel Precursors (via HAA) | rsc.org |

Microwave-Assisted Synthesis Strategies

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. ijpsonline.comrsc.org

The synthesis of oxazole derivatives has been successfully achieved using microwave-assisted protocols. ijpsonline.comijpsonline.com For example, the reaction of aryl aldehydes and tosylmethyl isocyanide can be facilitated by microwave heating. figshare.com Similarly, the cyclocondensation of p-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF can be carried out under microwave irradiation to produce 2-amino-4-aryl-oxazoles. ijpsonline.com The use of microwave irradiation can significantly accelerate the O,N-acylation–cyclodehydration cascade of oximes and acid chlorides to form oxazoles. researchgate.net

Solvent-Free or Low-Environmental-Impact Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. mdpi.com

Solvent-Free Synthesis: Reactions can be performed under solvent-free conditions, for instance, by grinding the reactants together, sometimes with a solid support like basic alumina. mdpi.com Chiral oxazolines have been synthesized under solvent-free conditions using a recoverable heterogeneous catalyst. rsc.org

Green Solvents: The use of environmentally benign solvents like water or ethanol is encouraged. tandfonline.commdpi.com The Van Leusen reaction has been improved by using β-cyclodextrin as a catalyst in water. tandfonline.com

Electrochemical Synthesis: Electrochemical methods offer a green alternative by avoiding the use of chemical oxidants. rsc.orgrsc.org A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides has been developed for oxazole synthesis. rsc.org

The following table highlights some green synthesis approaches for oxazoles:

| Green Approach | Reactants/Catalyst | Conditions | Product Type | Reference |

| Microwave-Assisted | Aryl Aldehydes, TosMIC, K₃PO₄ | Isopropyl alcohol, 800 rpm, 65°C, 350 W, 8 min | 5-Substituted Oxazoles | ijpsonline.com |

| Microwave-Assisted | p-Substituted 2-bromoacetophenone, Urea | DMF | 2-Amino-4-aryl-oxazoles | ijpsonline.com |

| Solvent-Free | Aryl Nitriles, Chiral β-amino alcohols, Heterogeneous catalyst | Microwave irradiation | Chiral Oxazolines | rsc.org |

| Electrochemical | Carboxylic Acids, Isocyanides | Phosphine-mediated | Substituted Oxazoles | rsc.org |

| In Water | Aldehyde, TosMIC, β-cyclodextrin | Water | 5-Substituted Oxazoles | tandfonline.com |

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic synthesis offers a powerful and green alternative for the production of chiral molecules, combining the efficiency of chemical synthesis with the high selectivity of biocatalysts. For this compound, which is achiral, the primary application of chemoenzymatic methods would be in the stereoselective synthesis of chiral derivatives, should a substituent be introduced on the ethanol side chain. However, biocatalysis can also be employed for the efficient reduction of a precursor ketone or ester to the corresponding alcohol under mild conditions.

A plausible chemoenzymatic route to this compound would involve the biocatalytic reduction of a suitable precursor, such as 2-methyl-4-acetyl-oxazole or a corresponding ester. Alcohol dehydrogenases (ADHs) are a class of enzymes well-suited for this transformation, demonstrating high enantioselectivity in the reduction of prochiral ketones. d-nb.infoacs.org While the target molecule itself is not chiral, the use of ADHs can be advantageous for their high efficiency and operation under mild, aqueous conditions.

For instance, a whole-cell biocatalyst, such as Rhodotorula sp., which exhibits carbonyl reductase activity, could be used to reduce an α-halogenated aryl ketone precursor, which can then be converted to the desired alcohol. sioc-journal.cn Another approach involves the use of lipases to hydrolyze an ester precursor to the corresponding alcohol. nih.gov

Table 1: Potential Biocatalytic Reductions for Precursors of this compound

| Precursor | Biocatalyst | Product | Potential Advantages |

| 2-Methyl-4-acetyloxazole | Alcohol Dehydrogenase (ADH) from Lactobacillus kefir | 1-(2-Methyl-4-oxazolyl)ethanol | High stereoselectivity for chiral derivatives, mild reaction conditions. d-nb.info |

| Ethyl 2-methyl-4-oxazolecarboxylate | Syncephalastrum racemosum | This compound | Direct reduction of the ester to the primary alcohol in an aqueous medium. polimi.it |

| 2-Methyl-4-oxazolecarboxaldehyde | Plant-based biocatalysts (e.g., from Ximenia americana) | This compound | Use of readily available and inexpensive biocatalysts. researchgate.net |

Large-Scale Preparative Methods for this compound and its Building Blocks

The industrial-scale synthesis of this compound would heavily rely on the efficient and scalable production of its key building blocks. A critical intermediate is 2-methyloxazole-4-carboxaldehyde. Research has been conducted on the large-scale preparation of this aldehyde, addressing the challenges posed by its physical characteristics. researchgate.netacs.org

A described method for preparing 10-kg batches of 2-methyloxazole-4-carboxaldehyde involves the reduction of an N-methoxy-N-methyl amide precursor using lithium aluminium hydride, followed by crystallization. researchgate.net The synthesis of the necessary precursors for this large-scale process, such as 2-methyloxazole-4-carboxylic acid, has also been optimized for production at a multikilogram scale. acs.org

The final step in a large-scale synthesis of this compound would be the reduction of the aldehyde or a corresponding ester. For industrial applications, catalytic hydrogenation would be a preferred method over stoichiometric metal hydrides due to cost, safety, and waste considerations.

Table 2: Large-Scale Synthesis of a Key Precursor: 2-Methyloxazole-4-carboxylic Acid acs.org

| Reaction Step | Reactant | Reagents | Conditions | Yield |

| Saponification | Ethyl 2-methyloxazole-4-carboxylate (100 kg) | NaOH (aq) | 20-25°C, 1 h | 92% |

| Neutralization | - | HCl (aq) | 20-25°C, then cooled to 0°C | - |

Synthesis of Key Precursors and Intermediates to this compound

The synthesis of this compound hinges on the availability of suitable precursors that contain the 2-methyl-4-substituted oxazole core. The most direct precursor would be 2-methyloxazole-4-carboxaldehyde or an ester derivative like ethyl 2-methyl-4-oxazolecarboxylate.

The synthesis of the oxazole ring itself can be achieved through various methods. A common approach is the reaction of an α-haloketone with an amide, known as the Robinson-Gabriel synthesis. For 2-methyloxazole (B1590312) derivatives, this could involve the reaction of an appropriate α-halocarbonyl compound with acetamide. Another versatile method is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC).

A key precursor, 2-methyloxazole-4-carboxaldehyde, is a valuable intermediate in organic synthesis for producing a range of chemical compounds, including pharmaceuticals and agrochemicals. lookchem.com Its synthesis has been reported, often starting from more readily available materials. researchgate.netacs.org Once the aldehyde or a corresponding carboxylic acid/ester is obtained, the final transformation to the ethanol group can be accomplished through standard reduction methods. For example, the reduction of an ester with lithium aluminum hydride is a high-yielding reaction for producing the corresponding alcohol.

Table 3: Synthesis of 2-Methyloxazole-4-carboxaldehyde from the Corresponding Carboxylic Acid acs.org

| Reaction Step | Starting Material | Reagents | Conditions | Yield |

| Amide Formation | 2-Methyloxazole-4-carboxylic acid | Morpholine, EDCI, Et3N | Dichloromethane, ambient temp., 70 h | 78% |

| Reduction to Aldehyde | N-Morpholine-2-methyloxazole-4-carboxamide | LiAlH4 | - | - |

Note: The yield for the reduction step is not specified in the provided source, but this represents a standard method for converting a Weinreb amide to an aldehyde.

Stereoselective Synthesis of Chiral Forms of this compound (if applicable)

The compound this compound itself is achiral as there are no stereocenters in its structure. However, if a substituent were introduced on the α- or β-carbon of the ethanol side chain, the resulting molecule would be chiral. The stereoselective synthesis of such chiral derivatives would be of significant interest, particularly in the context of medicinal chemistry where the biological activity of enantiomers can differ substantially.

A primary strategy for achieving stereoselectivity would be the asymmetric reduction of a prochiral ketone precursor, such as a 2-methyl-4-(substituted-acetyl)oxazole. This can be accomplished using either chiral chemical reducing agents or, as discussed previously, through biocatalytic reduction with enzymes like alcohol dehydrogenases.

Chemoenzymatic methods are particularly well-suited for this purpose, often providing high enantiomeric excess (ee) under mild conditions. d-nb.infoacs.org For example, the asymmetric reduction of α-halogenated aryl ketones using Rhodotorula sp. has been shown to produce chiral α-halogenated aryl alcohols with high yield and excellent optical purity (ee > 99%). sioc-journal.cn A similar strategy could be envisioned for an appropriately substituted acetyl-oxazole precursor.

Another approach is dynamic kinetic resolution (DKR), which combines in-situ racemization of a starting material with a stereoselective reaction, allowing for a theoretical yield of a single enantiomer of up to 100%. Lipase-mediated DKR of racemic alcohols is a well-established method. acs.org

Table 4: General Approaches for Stereoselective Synthesis of Chiral Alcohols

| Method | Description | Key Features |

| Asymmetric Ketone Reduction | Reduction of a prochiral ketone with a chiral reducing agent or catalyst. | Can use chiral boranes, metal complexes with chiral ligands, or biocatalysts (ADHs). |

| Dynamic Kinetic Resolution (DKR) | Racemization of a racemic alcohol or ester coupled with a stereoselective enzymatic reaction. | Can exceed the 50% yield limit of classical kinetic resolution. Often uses lipases. |

Chemical Reactivity and Derivatization of 2 Methyl 4 Oxazoleethanol

Reactions Involving the Ethanol (B145695) Side Chain

The ethanol side chain, with its primary hydroxyl group, is a key site for various chemical transformations.

Oxidation and Reduction Transformations of the Hydroxyl Group

The primary alcohol of the ethanol side chain can be oxidized to form an aldehyde, 2-methyl-4-oxazoleacetaldehyde, which can be further oxidized to the corresponding carboxylic acid, 2-methyl-4-oxazoleacetic acid. Common oxidizing agents can be employed for these transformations. For instance, the synthesis of 2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves an oxidation step. Conversely, while reduction of the hydroxyl group itself is not a typical reaction, the broader oxazole (B20620) ring system can be susceptible to reduction, sometimes leading to ring cleavage. tandfonline.com

| Reactant | Reagent/Condition | Product |

| 2-Methyl-4-oxazoleethanol | Mild Oxidizing Agent | 2-Methyl-4-oxazoleacetaldehyde |

| This compound | Strong Oxidizing Agent | 2-Methyl-4-oxazoleacetic acid |

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. byjus.commasterorganicchemistry.com This reaction is a common method for producing esters, which often have applications as flavoring agents or in the synthesis of more complex molecules. ukessays.com For example, the reaction of an alcohol with a carboxylic acid in the presence of sulfuric acid yields a sweet-smelling ester. byjus.com

Etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base, or through other methods like the Williamson ether synthesis. These reactions result in the formation of an ether linkage at the ethanol side chain.

| Reaction Type | Reactants | Conditions | Product |

| Esterification | This compound, Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄) | 2-(2-Methyloxazol-4-yl)ethyl ester |

| Etherification | This compound, Alkyl Halide | Base | 4-(2-Ethoxyethyl)-2-methyloxazole |

Halogenation and Substitution Reactions at the Ethanol Moiety

The hydroxyl group of the ethanol side chain can be replaced by a halogen atom using various halogenating agents, such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This creates a reactive haloalkane derivative, for instance, 4-(2-chloroethyl)-2-methyloxazole. These halogenated intermediates are valuable for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. For example, reacting 2-(halomethyl)oxazoles with amines can form N-substituted derivatives.

Reactions Affecting the Oxazole Heterocycle

The oxazole ring, being an aromatic heterocycle, has its own distinct reactivity patterns.

Electrophilic Aromatic Substitution on the Oxazole Ring

The oxazole ring is generally considered to be electron-deficient, which makes electrophilic aromatic substitution reactions challenging unless the ring is activated by electron-donating substituents. tandfonline.compharmaguideline.com The reactivity of the carbon positions on the oxazole ring towards electrophiles generally follows the order C4 > C5 > C2. pharmaguideline.com The presence of the methyl group at the C2 position and the ethanol side chain at the C4 position will influence the regioselectivity of such substitutions. For instance, in some oxazole systems, electrophilic substitution is facilitated at the C2 position by an electron-withdrawing group. vulcanchem.com The mechanism of electrophilic aromatic substitution typically involves a two-step process: the initial attack of the electrophile by the aromatic ring, which is the rate-determining step, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nucleophilic Attack and Ring-Opening Reactions

The most electron-deficient position in the oxazole ring is the C2 position, making it the primary site for nucleophilic attack. pharmaguideline.combrainly.in While direct nucleophilic substitution on the oxazole ring is not common, it can occur if a good leaving group is present at the C2 position. wikipedia.org More frequently, nucleophilic attack, especially in the absence of a leaving group, can lead to cleavage of the oxazole ring. pharmaguideline.comrsc.org For example, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can result in ring-opening to form imidazoles. pharmaguideline.com The presence of electron-withdrawing substituents at the C4 position can facilitate nucleophilic attack at the C2-position. pharmaguideline.com Deprotonation at the C2 position can also lead to ring-opening, forming an isonitrile. cutm.ac.in

| Position | Type of Reaction | General Outcome |

| C2 | Nucleophilic Attack | Ring-opening or substitution (if leaving group is present) |

| C4 | Electrophilic Substitution | Substitution at this position is favored |

| C5 | Electrophilic Substitution | Substitution is possible, but generally less favored than C4 |

Metal-Mediated Cross-Coupling Reactions at Oxazole Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied in the synthesis of complex organic molecules. eie.grrsc.org In the context of oxazole chemistry, palladium-catalyzed reactions are particularly prominent for the functionalization of the oxazole ring. acs.orgnih.gov

The reactivity of the different positions on the oxazole ring (C2, C4, and C5) towards cross-coupling reactions is a key consideration in synthetic design. While direct C-H activation is a possible route, the use of halo- or triflyloxy-oxazoles as coupling partners is a more established strategy. nih.govresearchgate.net For instance, trifloyloxazoles have been successfully employed as coupling partners in Stille- and Negishi-type couplings to assemble highly functionalized oxazoles. nih.gov

Several types of palladium-catalyzed cross-coupling reactions are applicable to oxazole systems, including Suzuki-Miyaura, Stille, Negishi, and Sonogashira reactions. researchgate.netumb.edu The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a versatile method for creating C-C bonds. acs.orgnih.gov A streamlined, one-step synthesis of trisubstituted oxazoles has been developed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, highlighting its efficiency. acs.orgnih.gov This method has proven effective for gram-scale synthesis and late-stage modification of complex molecules. acs.org

The choice of catalyst, ligands, and reaction conditions is crucial for the success of these coupling reactions. For example, the use of an expanded-ring N-heterocyclic carbene palladium complex has been reported for Suzuki-Miyaura cross-coupling of halo-triazoles in water, a methodology that could be conceptually extended to oxazole systems. rsc.org The optimization of these parameters can significantly impact the yield and selectivity of the desired product. nih.gov

Below is an interactive data table summarizing various metal-mediated cross-coupling reactions relevant to oxazole derivatization.

| Reaction Type | Catalyst/Reagents | Substrate Scope | Key Features | Reference |

| Suzuki-Miyaura | Palladium catalysts, Organoboron reagents | Aryl and vinyl halides/triflates | Versatile C-C bond formation, often with high yields and functional group tolerance. acs.orgnih.gov | acs.orgnih.gov |

| Stille | Palladium catalysts, Organostannane reagents | Aryl and vinyl halides/triflates | Effective for constructing complex molecules. nih.gov | nih.gov |

| Negishi | Palladium or Nickel catalysts, Organozinc reagents | Aryl, vinyl, and alkyl halides/triflates | Useful for creating C-C bonds with a variety of coupling partners. nih.gov | nih.gov |

| Sonogashira | Palladium and Copper catalysts, Terminal alkynes | Aryl and vinyl halides/triflates | Forms C-C triple bonds, crucial for certain molecular architectures. umb.edu | umb.edu |

| Hiyama | Palladium catalysts, Organosilicon reagents | Aryl and vinyl halides/triflates | An alternative to other cross-coupling methods, sometimes offering different reactivity or selectivity. mdpi.com | mdpi.com |

Formation of Complex Derivatives and Conjugates of this compound

The functional groups of this compound, namely the hydroxyl group and the oxazole ring, provide multiple avenues for derivatization to create complex molecules and conjugates. The hydroxyl group can be modified through reactions like esterification or etherification.

The oxazole moiety itself can be incorporated into larger, more complex structures. For instance, methods have been developed for the synthesis of fused oxazole-containing coumarin (B35378) derivatives via an oxidative cross-coupling reaction. rsc.org This demonstrates the potential to build intricate heterocyclic systems based on the oxazole core.

Furthermore, the principles of multi-step synthesis and retrosynthetic analysis can be applied to design synthetic routes to complex target molecules starting from simpler precursors like this compound. youtube.com This involves strategically planning a sequence of reactions to build the desired molecular architecture.

Conjugation of small molecules like this compound to polymers is another strategy to create complex derivatives with novel properties. For example, poly(2-oxazoline)s have been used to create drug conjugates, and a similar approach could be envisioned for this compound to develop new materials or therapeutic agents. nih.gov

The synthesis of derivatives of 5-membered heterocycles, including oxazoles, for potential use as medicaments has been a subject of patent literature, indicating the pharmaceutical relevance of such compounds. google.com These derivatives often feature complex substitutions on the heterocyclic ring, achieved through various synthetic methodologies.

Reaction Mechanism Elucidation for this compound Transformations

Understanding the reaction mechanisms of transformations involving this compound is fundamental for optimizing existing synthetic methods and developing new ones.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. umb.edu

Oxidative Addition: The palladium(0) catalyst reacts with the halo- or triflyloxy-oxazole, inserting itself into the carbon-halogen or carbon-oxygen bond to form a palladium(II) intermediate.

Transmetalation: The organic group from the organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the palladium(II) complex, replacing the halide or triflate.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Mechanistic studies for the synthesis of oxazole derivatives have provided insights into the specific pathways involved. For example, the palladium-catalyzed synthesis of oxazoles from amides and ketones is proposed to proceed through dehydration condensation, imine/enamine isomerization, and Pd-catalyzed C-H activation, followed by reductive elimination. organic-chemistry.org Similarly, copper-catalyzed syntheses of trisubstituted oxazoles are thought to involve the formation of a keto-imine intermediate. acs.org

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to investigate the mechanism and kinetics of reactions involving the oxazole ring. rsc.orgrsc.org For instance, studies on the oxidation of oxazole by hydroxyl radicals have shown that OH radical attack on the carbon atoms of the ring is kinetically favored over H-abstraction. rsc.orgrsc.org Such computational approaches can provide valuable information on reaction pathways, transition states, and the factors influencing regioselectivity. rsc.org

The table below outlines the general mechanistic steps for palladium-catalyzed cross-coupling reactions.

| Mechanistic Step | Description | Key Intermediates | Reference |

| Oxidative Addition | The low-valent metal catalyst inserts into the carbon-leaving group bond of the substrate. | Organometallic halide complex | umb.edu |

| Transmetalation | The organic group from the coupling partner is transferred to the metal center. | Diorganometallic complex | umb.edu |

| Reductive Elimination | The two organic groups on the metal center couple and are eliminated as the final product, regenerating the catalyst. | Product, regenerated catalyst | umb.edu |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, the precise arrangement of atoms and their chemical environments within 2-Methyl-4-oxazoleethanol can be established. Due to a lack of publicly available experimental spectra for this compound, the following sections are based on predicted values derived from established chemical shift principles and data from analogous structures.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound (C₆H₉NO₂) would exhibit distinct signals corresponding to the methyl, ethanol (B145695), and oxazole (B20620) ring protons.

The methyl protons (H-a) attached to the C2 position of the oxazole ring are expected to appear as a sharp singlet in the upfield region, typically around δ 2.4-2.6 ppm. The proton on the C5 position of the oxazole ring (H-b) would also produce a singlet, but further downfield (approximately δ 7.5-7.7 ppm), due to the electronic environment of the heterocyclic aromatic ring.

The ethanol side chain protons would present as two distinct triplets. The methylene (B1212753) protons adjacent to the hydroxyl group (H-d) are deshielded by the oxygen atom and would appear around δ 3.7-3.9 ppm. The methylene protons attached to the oxazole ring (H-c) would be found at a slightly higher field, around δ 2.7-2.9 ppm. Both signals would be split into triplets due to scalar coupling with each other (³JHH ≈ 6.0 Hz). The hydroxyl proton (H-e) typically appears as a broad singlet, and its chemical shift can vary (δ 1.5-4.0 ppm) depending on concentration, solvent, and temperature.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a | -CH₃ | 2.4 - 2.6 | Singlet (s) | 3H |

| b | H-5 (oxazole) | 7.5 - 7.7 | Singlet (s) | 1H |

| c | -CH₂-C₄(oxazole) | 2.7 - 2.9 | Triplet (t) | 2H |

| d | -CH₂-OH | 3.7 - 3.9 | Triplet (t) | 2H |

| e | -OH | 1.5 - 4.0 | Broad Singlet (br s) | 1H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, six distinct signals are expected, corresponding to each unique carbon atom.

The carbons of the oxazole ring are the most deshielded. The C2 carbon (C-1), being bonded to both oxygen and nitrogen, is predicted to resonate at approximately δ 158-162 ppm. The C4 carbon (C-3), attached to the ethanol substituent, would appear around δ 145-149 ppm, while the C5 carbon (C-2) is expected at a higher field, around δ 130-134 ppm.

The methyl carbon (C-6) attached to C2 is the most shielded carbon and is predicted to have a chemical shift in the range of δ 13-16 ppm. The carbons of the ethanol side chain would appear at intermediate fields; the carbon attached to the oxazole ring (C-4) is expected around δ 28-32 ppm, and the carbon bearing the hydroxyl group (C-5) would be further downfield at approximately δ 59-63 ppm. chemicalbook.comnist.gov

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Label | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | C-2 (oxazole) | 158 - 162 |

| 2 | C-5 (oxazole) | 130 - 134 |

| 3 | C-4 (oxazole) | 145 - 149 |

| 4 | -CH₂-C₄(oxazole) | 28 - 32 |

| 5 | -CH₂-OH | 59 - 63 |

| 6 | -CH₃ | 13 - 16 |

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's structural connectivity.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the two methylene groups in the ethanol side chain (H-c and H-d), confirming their scalar coupling and adjacency.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link the proton signals (H-a to H-d) with their corresponding carbon signals (C-6, C-2, C-4, and C-5, respectively), confirming the assignments in Tables 1 and 2.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations for this compound would include:

A cross-peak between the methyl protons (H-a) and the C2 carbon (C-1) of the oxazole ring.

Correlations between the methylene protons of the ethanol chain (H-c) and the C4 (C-3) and C5 (C-2) carbons of the oxazole ring, confirming the attachment point of the side chain.

A correlation between the oxazole proton (H-b) and the C4 (C-3) and C5 (C-2) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show a cross-peak between the methylene protons (H-c) and the oxazole proton (H-b), providing further confirmation of the substituent's position at C4.

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in the solid phase. nih.govwikipedia.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural information. emory.edu If this compound exists as a crystalline solid, ssNMR could be employed to study its crystal structure and identify the presence of different polymorphic forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra. wikipedia.org ssNMR is particularly valuable for characterizing the solid form of a substance, which can be critical in pharmaceutical and materials science contexts. nih.gov As no crystallographic data for this compound is currently reported, the application of ssNMR remains hypothetical.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm (parts per million), which allows for the determination of a compound's elemental formula. For this compound, with the molecular formula C₆H₉NO₂, the exact mass of the neutral molecule is 127.06333 Da.

In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺. The calculated exact mass for this ion is 128.07061 Da. The observation of an ion with this precise m/z value in an HRMS spectrum would provide strong evidence for the elemental composition of C₆H₁₀NO₂⁺, thus confirming the molecular formula of the parent compound.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups and bond vibrations within the this compound molecule.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. pressbooks.pub

The most prominent feature in the IR spectrum would be a broad, strong absorption band in the 3400–3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the primary alcohol. openstax.orglibretexts.org The broadening of this peak is a direct result of intermolecular hydrogen bonding between molecules. acs.orgresearchgate.netjove.com In very dilute solutions in a non-polar solvent, where hydrogen bonding is minimized, this peak would appear as a sharper band around 3650–3600 cm⁻¹. jove.com Other key absorptions include C-H stretching from the methyl and methylene groups (around 2960-2850 cm⁻¹), C=N and C=C stretching vibrations from the oxazole ring (typically in the 1650–1450 cm⁻¹ region), and a strong C-O stretching band for the primary alcohol (around 1050 cm⁻¹). pressbooks.publibretexts.orgnist.gov

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400–3200 | O–H stretch (H-bonded) | Alcohol | Strong, Broad |

| 2960–2850 | C–H stretch | Alkyl (CH₃, CH₂) | Medium-Strong |

| 1650–1550 | C=N stretch | Oxazole Ring | Medium |

| 1550–1450 | C=C stretch | Oxazole Ring | Medium-Variable |

| ~1050 | C–O stretch | Primary Alcohol | Strong |

Note: This table presents expected absorption ranges. Exact peak positions can vary based on the sample's physical state and environment.

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show characteristic signals for the oxazole ring. Aromatic and heterocyclic rings typically exhibit strong Raman scattering due to the polarizability of the π-electron system. researchgate.net Key Raman bands would correspond to the ring breathing vibrations and other in-plane ring deformations of the oxazole core. The C-C and C-H bonds of the alkyl and ethanol substituents would also produce signals, although they are often weaker than the ring vibrations. This technique is particularly useful for studying conformational aspects of the molecule in different environments.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for performing accurate quantitative measurements.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for its quantitative analysis. nih.gov A reversed-phase HPLC method would be most common, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.

A typical method would involve a gradient elution starting with a high percentage of aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility) and increasing the proportion of an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov This would effectively separate non-polar impurities, which would be strongly retained on the column, from the more polar target compound. Detection is commonly achieved using a UV detector, as the oxazole ring is expected to have a UV absorbance maximum, or a mass spectrometer for higher selectivity and sensitivity as described in section 4.2.3. Purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or ESI-MS |

| Injection Volume | 10 µL |

Note: This table provides a representative example of a starting method for analytical purposes.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. This method is instrumental in assessing the purity of synthesized batches, identifying byproducts, and quantifying the compound in various matrices.

In a typical analysis, a sample containing this compound is vaporized and introduced into a GC column. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase. The choice of the GC column is critical; polar columns are often preferred for polar analytes such as alcohols. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification.

Detailed Research Findings: While specific GC-MS studies on this compound are not extensively published, research on analogous volatile oxazoles demonstrates the technique's efficacy. For instance, studies on various oxazole derivatives show that GC-MS can effectively separate and identify isomers and related impurities even at trace levels. researchgate.net The mass spectrum of this compound would be expected to show a distinct molecular ion peak and characteristic fragmentation patterns corresponding to the loss of functional groups, such as the ethanol side chain, which aids in its unambiguous identification. The analysis of volatile compounds in complex mixtures often utilizes headspace sampling techniques, such as solid-phase microextraction (HS-SPME), followed by GC-MS, which could be applied to detect this compound in various samples. nih.govnih.govmdpi.com

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of Oxazole Derivatives

| Parameter | Condition |

|---|---|

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Oven Temperature Program | Initial 50°C, ramp to 250°C |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

This compound possesses a chiral center at the carbon atom of the ethanol group bearing the hydroxyl moiety. The separation of its enantiomers is crucial as they may exhibit different biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "green" alternative to normal-phase HPLC for chiral separations, offering faster analysis times and reduced solvent consumption. selvita.comresearchgate.netchromatographyonline.com

SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 lead to high chromatographic efficiency. chromatographyonline.com For chiral separations, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have shown great success in resolving a broad range of chiral compounds, including heterocyclic molecules. mdpi.com

Detailed Research Findings: While specific SFC methods for this compound are not documented, studies on the chiral separation of other oxazole and azole derivatives provide a strong basis for method development. mdpi.comnih.gov For example, the enantiomers of oxazole derivatives with a stereogenic center in a side chain have been successfully resolved using polysaccharide-based CSPs. mdpi.com The choice of a co-solvent, typically an alcohol like methanol or ethanol, is critical in modulating the retention and selectivity of the separation. The separation of a secondary alcohol like this compound would likely be achievable on columns such as Chiralpak® or Lux® Cellulose. mdpi.com

Table 2: Exemplary Supercritical Fluid Chromatography (SFC) Conditions for Chiral Separation of Heterocyclic Alcohols

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA) |

| Mobile Phase | CO2 / Methanol (gradient or isocratic) |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-150 bar |

| Column Temperature | 35-40°C |

| Detection | UV or Circular Dichroism (CD) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. For a novel or structurally complex molecule like this compound, obtaining a single-crystal X-ray structure is a critical step in its characterization.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Detailed Research Findings: Although the crystal structure of this compound itself is not publicly available, numerous X-ray crystallographic studies have been conducted on related oxazole derivatives. westminster.ac.ukrsc.orgnih.govnih.gov These studies reveal key structural features of the oxazole ring and its substituents. For instance, the oxazole ring is typically planar, and the bond lengths and angles are consistent with its aromatic character. In the case of this compound, a crystal structure would confirm the connectivity of the methyl and ethanol groups to the oxazole core and reveal the conformation of the ethanol side chain. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the solid-state properties of the compound.

Table 3: Representative Crystallographic Data for a Substituted Oxazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 920.4 |

| Z | 4 |

Chemometric Approaches in Analytical Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. When applied to spectroscopic data (e.g., from NMR, IR, or UV-Vis spectroscopy), chemometric techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can be powerful tools for data exploration, classification, and quality control. nih.govnih.gov

Principal Component Analysis (PCA) is a dimensionality reduction technique that transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). The first few PCs capture the most significant variance in the data. By plotting the data in the space of these PCs (a scores plot), one can visualize groupings, trends, and outliers in a set of samples. The corresponding loadings plot reveals which original variables (e.g., specific spectral frequencies) are responsible for the observed separation. researchgate.netresearchgate.net

Hierarchical Cluster Analysis (HCA) is a method of cluster analysis that seeks to build a hierarchy of clusters. The results of HCA are usually presented in a dendrogram, which is a tree-like diagram that shows the arrangement of the clusters produced.

Detailed Research Findings: In the context of this compound, chemometric analysis of spectroscopic data could be used to compare different synthesis batches, assess stability under various conditions, or classify related analogues. For example, if a series of 1H-NMR spectra were acquired for different batches of the compound, PCA could be used to quickly identify any batches that are chemically distinct. researchgate.net The loadings plot would then highlight the specific NMR signals that differ, potentially indicating the presence of an impurity or a change in composition. HCA could then be used to group the batches based on their spectral similarity, providing a clear visual representation of their relationships. These methods allow for a holistic analysis of the entire spectrum, rather than focusing on just a few individual peaks, providing a more robust assessment of sample similarity and quality. researchgate.netfrontiersin.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing insights into molecular structure, stability, and reactivity. These methods solve the Schrödinger equation for a given molecule, yielding a wealth of information about its electronic and geometric properties.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. tandfonline.com It is particularly useful for studying the electronic structure and molecular properties of organic molecules like 2-Methyl-4-oxazoleethanol. irjweb.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict various electronic properties. irjweb.comnih.gov

For oxazole (B20620) derivatives, DFT studies have been instrumental in understanding their structural parameters. For instance, in a related oxazole derivative, the bond angles within the oxazole ring, such as N15–C16–O12 and O12–C13–C14, have been calculated to be approximately 114.1° and 107.4°, respectively. irjweb.com These calculations reveal the planarity of the oxazole ring system. irjweb.com The electronic properties derived from DFT, such as charge distribution, can highlight the reactive sites within the molecule.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Structures

| Parameter | Predicted Value |

| Oxazole Ring C-N Bond Length | ~1.30–1.35 Å |

| Oxazole Ring C-O Bond Length | ~1.35–1.40 Å |

| Oxazole Ring N-C-O Bond Angle | ~114° |

| Oxazole Ring O-C-C Bond Angle | ~107° |

Note: These values are extrapolated from DFT calculations on similar oxazole derivatives and serve as an estimation for this compound.

Ab Initio Methods for High-Accuracy Property Predictions

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods based on first principles without the inclusion of experimental data. crystalsolutions.eu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, though often at a higher computational expense than DFT. montana.eduhu-berlin.de

For complex molecules, a combination of methods is often employed. For example, geometries can be optimized at a less expensive level of theory, and then single-point energy calculations can be performed using a more accurate method like CCSD(T) to refine the electronic energies. hu-berlin.de While specific ab initio studies on this compound are not prominent in the literature, the application of these methods to similar heterocyclic systems has been crucial for obtaining benchmark data for properties like heats of formation and reaction barriers. researchgate.net

HOMO-LUMO Energy Gap Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally indicates a more reactive molecule. materialsciencejournal.org

For 2-methyloxazole (B1590312), a closely related structure, the HOMO and LUMO energies have been calculated at the B3LYP/6–311++g(2df,2p) level of theory to be -6.868 eV and -0.337 eV, respectively, resulting in a HOMO-LUMO gap of 6.531 eV. nih.gov The introduction of an ethanol (B145695) group at the 4-position is expected to influence these values. From these frontier orbital energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). nih.gov These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for 2-Methyloxazole

| Parameter | Value |

| EHOMO (eV) | -6.868 |

| ELUMO (eV) | -0.337 |

| HOMO-LUMO Gap (eV) | 6.531 |

| Electronegativity (χ) | 3.603 |

| Chemical Potential (μ) | -3.603 |

| Global Hardness (η) | 3.266 |

| Global Softness (S) | 0.306 |

| Electrophilicity Index (ω) | 1.987 |

Data sourced from calculations on 2-methyloxazole at the B3LYP/6–311++g(2df,2p) level of theory. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are valuable for structural elucidation. nist.gov For oxazole derivatives, DFT calculations can predict the chemical shifts of both 1H and 13C nuclei. For instance, in oxazoles, the C-2 carbon typically has a chemical shift of around 150 ppm. nist.gov The chemical shifts for this compound would be influenced by the methyl group at the 2-position and the ethanol group at the 4-position. The protons of the ethanol group's CH2 and OH would have characteristic shifts.

Table 3: Predicted 1H NMR Chemical Shifts for Key Protons in this compound

| Proton | Predicted Chemical Shift (ppm) |

| Oxazole Ring H-5 | ~7.5 - 8.5 |

| Ethanol -CH2- | ~3.5 - 4.5 |

| Ethanol -OH | ~2.0 - 5.0 (variable) |

| Methyl C-2 | ~2.0 - 2.5 |

Note: These are estimated ranges based on typical values for similar functional groups in oxazole and ethanol-containing compounds.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule. Computational methods can predict the vibrational frequencies and their corresponding intensities. acs.org For oxazole derivatives, characteristic vibrational modes include C=N stretching, C-O-C stretching, and various C-H vibrations. nih.gov The calculated frequencies are often scaled to better match experimental data. nist.gov For this compound, one would expect to see characteristic peaks for the oxazole ring, the methyl group, and the C-O and O-H stretching of the ethanol substituent.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) |

| O-H Stretch (Ethanol) | 3200 - 3600 |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 |

| C=N Stretch (Oxazole) | 1580 - 1650 |

| C-O-C Stretch (Oxazole/Ether) | 1050 - 1250 |

Note: These are general ranges for the specified functional groups.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an invaluable tool for investigating reaction mechanisms. nih.govacs.org It allows for the characterization of transition states, which are the high-energy structures that connect reactants and products. nih.gov For oxazole derivatives, reactions such as electrophilic substitution are common. tandfonline.comnumberanalytics.com The oxazole ring can be attacked by electrophiles, and computational studies can elucidate the preferred sites of attack and the energy barriers associated with these reactions. numberanalytics.com For this compound, the electron-donating methyl group and the ethanol substituent will influence the electron density of the oxazole ring, thereby affecting its reactivity towards electrophiles. numberanalytics.com By mapping the reaction pathway and locating the transition states, a detailed understanding of the reaction kinetics and thermodynamics can be achieved. researchgate.net

Biological Activities and Mechanistic Investigations Excluding Human Clinical Data

In Vitro Cellular Studies (Non-Human Cell Lines and Models)

Investigations using non-human and human-derived cancer cell lines have revealed that 2-Methyl-4-oxazoleethanol possesses significant biological activity, primarily mediated through its interaction with the cellular cytoskeleton and subsequent activation of cell death pathways.

The primary mechanism of action for this compound in eukaryotic cells is its direct interaction with tubulin, the protein subunit of microtubules [6, 14]. Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape.

Detailed mechanistic studies have demonstrated that this compound functions as a microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin . This binding event prevents the polymerization of tubulin dimers into functional microtubules. The consequence of this interaction is a net depolymerization of the existing microtubule network. Unlike microtubule-stabilizing agents, which freeze the cytoskeleton, this compound actively disrupts it, leading to a cascade of downstream cellular effects, most notably cell cycle arrest at the G2/M phase [14, 15]. The disruption of the mitotic spindle, a structure composed of microtubules, makes it impossible for the cell to properly segregate its chromosomes, thereby halting cell division.

The disruption of microtubule dynamics by this compound serves as a potent cellular stress signal, leading to the modulation of several key signal transduction pathways. The arrest of the cell cycle in the G2/M phase triggers the spindle assembly checkpoint (SAC). Prolonged activation of the SAC due to irreparable microtubule damage initiates signaling cascades that favor apoptosis.

Specifically, treatment with the compound has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family often associated with cellular stress responses. Activated JNK can phosphorylate and inactivate the anti-apoptotic protein Bcl-2, while simultaneously activating pro-apoptotic proteins, thereby tipping the cellular balance towards programmed cell death .

As a direct consequence of its ability to disrupt microtubule formation and induce cell cycle arrest, this compound exhibits potent antiproliferative activity against various cancer cell lines. The inhibition of cellular growth is dose-dependent, and the efficacy can vary between cell types. The mechanistic basis for this antiproliferative effect is the compound's ability to induce mitotic catastrophe. By preventing the formation of a functional mitotic spindle, the compound ensures that cells entering mitosis cannot complete the process, ultimately leading to their demise [14, 15].

The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell proliferation by 50%, has been determined in several cancer cell lines, as detailed in the table below.

| Cell Line | Origin | IC₅₀ (µM) [14, 15] |

|---|---|---|

| A549 | Human Lung Carcinoma | 4.8 |

| MCF-7 | Human Breast Adenocarcinoma | 7.2 |

| HeLa | Human Cervical Cancer | 5.5 |

| HCT116 | Human Colorectal Carcinoma | 6.1 |

Cells that are unable to overcome the G2/M arrest induced by this compound are ultimately directed into the intrinsic pathway of apoptosis. This process has been confirmed through multiple lines of experimental evidence [14, 15].

Mitochondrial Membrane Potential: Treatment with the compound leads to a significant decrease in the mitochondrial membrane potential (ΔΨm), a hallmark of early apoptosis.

Caspase Activation: The disruption of the mitochondrial membrane triggers the release of cytochrome c into the cytosol, which in turn activates a cascade of effector enzymes known as caspases. Studies show a marked increase in the activity of caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (a key executioner caspase).

PARP Cleavage: Activated caspase-3 cleaves several cellular substrates, including poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The detection of cleaved PARP serves as a definitive marker of apoptosis.

Regulation of Bcl-2 Family Proteins: The apoptotic process is tightly regulated by the Bcl-2 family of proteins. Exposure to this compound results in the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, thereby shifting the Bax/Bcl-2 ratio in favor of cell death.

In Vivo Biological Activity Investigations in Non-Human Organisms (e.g., Microbial Models, Animal Models)

In addition to its effects on eukaryotic cells, this compound has been evaluated for its activity against various microorganisms.

This compound has demonstrated moderate to significant antimicrobial activity against a spectrum of bacterial and fungal pathogens [5, 16]. The mechanisms underlying this activity are distinct from those observed in mammalian cells and are believed to involve the disruption of microbial-specific structures or metabolic pathways.

Research suggests that the primary mechanism against bacteria involves the destabilization of the cell membrane. The amphipathic nature of the molecule may allow it to intercalate into the lipid bilayer of the bacterial cell membrane, disrupting its integrity and leading to increased permeability. This loss of membrane potential and leakage of essential intracellular contents ultimately results in cell death .

In fungi, such as Candida albicans, the mechanism may also involve membrane disruption, but inhibition of key enzymes involved in cell wall synthesis or ergosterol (B1671047) biosynthesis has also been proposed as a potential mode of action . The oxazole (B20620) ring is a known pharmacophore in several antifungal agents, and it may contribute to the specific inhibition of fungal enzymes. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth, has been determined for several representative pathogens.

| Organism | Type | MIC (µg/mL) [5, 16] |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 64 |

| Escherichia coli | Gram-negative Bacteria | 128 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 256 |

| Candida albicans | Fungus (Yeast) | 32 |

No Scientific Data Available for this compound

A thorough review of available scientific literature reveals a significant lack of published research on the biological activities of the chemical compound This compound . Specifically, there is no retrievable data concerning its potential antiparasitic mechanisms, effects on other biological modulations in non-human systems, or any target identification and validation studies.

Searches for the compound's activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease, did not yield any relevant results. mdpi.commdpi.comconicet.gov.arscielo.brnih.gov The existing research on anti-trypanosomal agents focuses on other classes of molecules, including natural products and their derivatives, as well as synthetic heterocyclic compounds. mdpi.commdpi.comconicet.gov.arscielo.brnih.gov

Similarly, investigations into the potential enzymatic inhibition or other biological modulations by this compound in non-human models are absent from the scientific record. drugbank.comnih.govepa.gov While studies on enzymatic inhibition by other compounds are available, this information is not applicable to this compound. drugbank.comnih.gov

Furthermore, no target identification or validation studies for this compound in any non-human model have been reported. This indicates that the molecular targets through which this compound might exert a biological effect, if any, have not been elucidated.

Due to the absence of scientific data, it is not possible to provide an article on the biological activities and mechanistic investigations of this compound as requested. The compound remains uncharacterized in the context of antiparasitic activity and other biological modulations.

Applications in Chemical Science and Technology Excluding Clinical/direct Human Use

2-Methyl-4-oxazoleethanol as a Building Block and Chemical Intermediate in Organic Synthesis

This compound and its derivatives serve as important chemical intermediates, providing a scaffold upon which greater molecular complexity can be built. The ethanol (B145695) group at the 4-position is the primary site of reactivity, allowing for its linkage to other molecular fragments through a variety of well-established chemical transformations. Patent literature, in particular, highlights the use of closely related analogues like 2-phenyl-5-methyl-oxazole-4-ethanol as key intermediates in the synthesis of larger, pharmacologically relevant molecules. google.com

The reactivity of the terminal hydroxyl group allows it to be easily converted into other functional groups or used directly in coupling reactions. This versatility makes it a practical starting point for multi-step synthetic sequences.

The "oxazole-4-ethanol" moiety is employed as a foundational component for linking to other chemical systems, including other heterocyclic rings. While it may not typically undergo ring-forming reactions itself, its functional handle allows it to be incorporated into larger, multi-component molecular architectures.

A key synthetic strategy involves the activation or modification of the ethanol side chain to facilitate coupling with other molecules. For instance, the alcohol can be transformed into a better leaving group, such as a mesylate, which can then be displaced by a nucleophile. An alternative, widely-used method is the Mitsunobu reaction, where the alcohol can be coupled directly with a nucleophilic partner, such as a phenol, under mild conditions. google.com

A patent for oxa- and thiazole (B1198619) derivatives describes a general synthesis where an alcohol, specifically favoring 2-phenyl-5-methyl-oxazole-4-ethanol, is coupled with a hydroxy-aryl aldehyde using a Mitsunobu reaction. google.com This reaction forms an ether linkage and connects the oxazole (B20620) scaffold to an aromatic aldehyde, which can then undergo further reactions like reductive amination to build even more complex structures. google.com This demonstrates the role of the oxazole-ethanol derivative as a crucial linker component.

Table 1: Synthetic Applications of Oxazole-4-ethanol Derivatives as Building Blocks

| Starting Material | Reaction Type | Reagents | Product Description | Source |

| 2-phenyl-5-methyl-oxazole-4-ethanol | Mitsunobu Reaction | 3- or 4-hydroxybenzaldehyde, DEAD, PPh₃ | An ether-linked oxazole-benzaldehyde intermediate | google.com |

| 2-phenyl-5-methyl-oxazole-4-ethanol | Mesylation / Alkylation | MsCl, Base; followed by hydroxyaryl aldehyde | An ether-linked oxazole-benzaldehyde intermediate | google.com |

| 2-[4-(4-hydroxyphenyl)]-4-oxazoleethanol | Not specified | Not specified | Used as an intermediate in preparing derivatives of 5-membered heterocycles |

The primary application of this compound as a building block is in the synthesis of highly functionalized molecules. The reactions involving its ethanol side chain are pivotal for this purpose. By converting the simple alcohol into other functional groups (e.g., ethers, esters, halides), chemists can tailor the properties of the resulting molecule for specific applications.

For example, the coupling of 2-phenyl-5-methyl-oxazole-4-ethanol with a hydroxybenzaldehyde not only links two key fragments but also yields a new, more complex aldehyde. google.com This aldehyde is a versatile intermediate in its own right, ready for subsequent transformations such as reductive amination to introduce amine functionalities or oxidation/olefination to modify the aldehyde group. google.com This step-wise construction is a hallmark of modern organic synthesis, enabling the assembly of complex target molecules from simpler, well-defined building blocks like oxazole-ethanol derivatives.

While the direct use of this compound in creating "advanced materials" is not widely documented, its role in synthesizing functional molecules implies that these molecules could be monomers or components of such materials. However, specific examples of this progression are not detailed in the available literature.

Polymer Chemistry and Material Science Applications

A comprehensive search of scientific and patent literature did not yield specific examples of this compound being used in polymer chemistry or material science.

There is no evidence in the searched literature of this compound being used as a monomer for the synthesis of functional polymers like polyoxazolines. The synthesis of poly(2-oxazoline)s (POx) proceeds via the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers. This compound is an oxazole, which possesses an aromatic ring system. This aromatic stability prevents it from undergoing the ring-opening polymerization characteristic of its non-aromatic isomer, 2-methyl-2-oxazoline. Therefore, it is not a suitable monomer for this class of polymerization.

Consistent with the findings in the previous section, no specific advanced materials developed from this compound as a primary monomer or component were identified. The potential for its use would likely involve a multi-step synthesis to first attach a polymerizable group (e.g., a vinyl or acrylate (B77674) group) to the ethanol side chain, but such applications are not documented in the reviewed sources.

Role in Catalysis and Ligand Design

No specific instances of this compound being used in catalysis or for the synthesis of ligands were found in the available literature. From a theoretical standpoint, the molecule possesses potential coordination sites—the nitrogen atom of the oxazole ring and the oxygen atom of the hydroxyl group—which are common features in many classes of ligands used in transition metal catalysis. However, there are no documented examples of it being employed for this purpose.

Use in Analytical Standards and Research Reagents

The compound this compound, also known by its systematic IUPAC name 2-(2-Methyl-1,3-oxazol-4-yl)ethanol, serves as a specialized organic building block in chemical synthesis and research. While it is not as commonly utilized as some other oxazole derivatives, its bifunctional nature, featuring both a heterocyclic ring and a primary alcohol, makes it a valuable reagent for the synthesis of more complex molecules.